Methyl 2-chloro-2-(3-fluorophenyl)acetate
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Overview
Description
Methyl 2-chloro-2-(3-fluorophenyl)acetate is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a chlorine atom at the 2-position of the acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-(3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-2-(3-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-2-(3-fluorophenyl)acetic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-2-(3-fluorophenyl)acetic acid.
Reduction: 2-chloro-2-(3-fluorophenyl)ethanol.
Scientific Research Applications
Methyl 2-chloro-2-(3-fluorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Material Science: Used in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-(3-fluorophenyl)acetate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would be related to the specific drug it is used to synthesize, potentially involving interactions with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-2-(4-fluorophenyl)acetate
- Methyl 2-chloro-2-(2-fluorophenyl)acetate
- Methyl 2-chloro-2-(3-chlorophenyl)acetate
Uniqueness
Methyl 2-chloro-2-(3-fluorophenyl)acetate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and the properties of the compounds derived from it. The presence of both chlorine and fluorine atoms also adds to its versatility in various chemical reactions.
Properties
IUPAC Name |
methyl 2-chloro-2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGZIEJDQLKLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249616-03-2 |
Source
|
Record name | methyl 2-chloro-2-(3-fluorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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